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Abstract
These application notes provide a comprehensive guide for the cloning, expression, and

analysis of the Mitochondrial Import Protein 1 (MIM1) in the budding yeast, Saccharomyces

cerevisiae. MIM1 is an integral protein of the mitochondrial outer membrane, playing a crucial

role in the biogenesis and assembly of the Translocase of the Outer Membrane (TOM) complex

and the import of other multi-spanning membrane proteins.[1][2][3] The protocols outlined

herein are designed for researchers studying mitochondrial protein import, biogenesis, and for

those utilizing yeast as a model system for membrane protein expression.

Introduction to MIM1 Function
MIM1 is a key component of the mitochondrial protein import machinery in yeast.[1] It resides in

the mitochondrial outer membrane and forms a complex, potentially with another protein, Mim2,

to facilitate the insertion and assembly of other outer membrane proteins.[4][5] Specifically,

MIM1 is required for the proper assembly of core TOM complex components like Tom40,

Tom20, and Tom70.[5][6][7] It cooperates with the receptor Tom70 to recognize and mediate

the membrane integration of a subset of proteins with multiple alpha-helical transmembrane

segments, such as Ugo1.[1][2][6] Depletion or absence of MIM1 leads to reduced levels of

several TOM complex subunits and other outer membrane proteins, impairing overall

mitochondrial biogenesis.[2][5][8]
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MIM1-Mediated Protein Import Pathway
The following diagram illustrates the role of the MIM1 complex in the import of multi-spanning

proteins into the mitochondrial outer membrane. The precursor protein is first recognized by the

Tom70 receptor, then transferred to the MIM1 complex which facilitates its insertion and

assembly into the membrane.
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Caption: Role of MIM1 in mitochondrial outer membrane protein import.

Experimental Data Summary
The deletion of the MIM1 gene (mim1Δ) has a quantifiable impact on the steady-state levels of

various mitochondrial outer membrane proteins. This data is critical for designing functional

complementation assays.
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Protein Function Effect of mim1Δ Reference(s)

Ugo1
Outer membrane

fusion protein
Strong reduction [2][8]

Scm4
Outer membrane

protein
Strong reduction [8]

Tom20
TOM complex

receptor

Reduced / Moderately

reduced
[2][5][8]

Tom70
TOM complex

receptor
Moderately reduced [2][5][8]

Tom40 TOM complex channel Moderately reduced [5]

Tom22
TOM complex

assembly

Levels similar to wild-

type
[5]

Experimental Workflow Overview
The diagram below outlines the general workflow for cloning the MIM1 gene into a yeast

expression vector and subsequently analyzing its expression.
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MIM1 Cloning and Expression Workflow

Gene Cloning

Yeast Expression & Analysis

1. PCR Amplification of MIM1 ORF
from S. cerevisiae gDNA

2. Restriction Digest
of PCR Product and Vector

3. Ligation of MIM1
into Yeast Expression Vector

4. Transformation into E. coli
and Plasmid Purification

5. Yeast Transformation
(e.g., Lithium Acetate Method)

Purified Plasmid

6. Selection of Transformants
on Dropout Media

7. Induction of MIM1 Expression
(e.g., Galactose)

8. Cell Lysis &
Protein Extraction

9. SDS-PAGE and
Western Blot Analysis

Click to download full resolution via product page

Caption: General workflow for MIM1 cloning and expression in yeast.
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Detailed Experimental Protocols
Protocol 1: Cloning of MIM1 into a Yeast Expression
Vector
This protocol describes the amplification of the MIM1 open reading frame (ORF) from S.

cerevisiae genomic DNA and its insertion into a suitable yeast expression vector, such as a

pYES2-based plasmid which contains a galactose-inducible GAL1 promoter and allows for C-

terminal tagging (e.g., with a His or HA tag).[9][10]

Materials:

S. cerevisiae (e.g., strain S288c) genomic DNA

High-fidelity DNA polymerase

Forward and reverse primers for MIM1 (YOL026C) with appropriate restriction sites

Yeast expression vector (e.g., pYES2/CT)

Restriction enzymes and T4 DNA ligase

Competent E. coli cells (e.g., DH5α)

LB agar plates with appropriate antibiotic

Method:

PCR Amplification:

Design primers to amplify the full MIM1 ORF. Add restriction sites to the 5' ends of the

primers that are compatible with the multiple cloning site (MCS) of your chosen vector.

Perform PCR using high-fidelity polymerase and yeast genomic DNA as the template.

Analyze the PCR product on an agarose gel to confirm the correct size (~342 bp). Purify

the PCR product.
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Restriction Digest:

Digest both the purified PCR product and the yeast expression vector with the selected

restriction enzymes.

Purify the digested DNA fragments.

Ligation:

Set up a ligation reaction with the digested MIM1 insert and the linearized vector using T4

DNA ligase. Incubate as recommended by the manufacturer.

E. coli Transformation:

Transform the ligation mixture into competent E. coli cells.

Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid

selection.

Incubate overnight at 37°C.

Verification:

Select several colonies and grow overnight cultures.

Isolate plasmid DNA (miniprep) and verify the correct insert by restriction digest analysis

and/or Sanger sequencing.

Protocol 2: Transformation of Yeast (S. cerevisiae)
This protocol details the high-efficiency lithium acetate (LiAc)/polyethylene glycol (PEG)

method for introducing the recombinant plasmid into yeast cells.[11][12][13][14]

Materials:

S. cerevisiae strain (e.g., BY4741 or a mim1Δ mutant)

YPD medium
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LiAc/TE solution (100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

PEG/LiAc/TE solution (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled.[13]

Purified MIM1 expression plasmid (~0.1-1 µg)

Synthetic complete (SC) drop-out medium plates for selection (e.g., SC-Ura for a URA3

marker).[12]

Method:

Prepare Competent Cells:

Inoculate 5-10 mL of YPD with the desired yeast strain and grow overnight with shaking at

30°C.

Inoculate a larger culture (e.g., 50 mL YPD) to an OD₆₀₀ of ~0.2 and grow to mid-log

phase (OD₆₀₀ of 0.6-0.8).

Harvest cells by centrifugation, wash with sterile water, and resuspend in LiAc/TE solution.

Incubate for 30-60 minutes at 30°C with gentle shaking.

Transformation:

In a microfuge tube, mix the carrier DNA, the MIM1 plasmid DNA, and ~100 µL of the

competent yeast cell suspension.

Add ~600 µL of the PEG/LiAc/TE solution and vortex to mix thoroughly.[12]

Incubate at 30°C for 30-45 minutes with shaking.

Heat Shock:

Add DMSO to a final concentration of ~10% (optional, but can increase efficiency).[14]

Heat shock the mixture at 42°C for 15-25 minutes.
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Plating and Selection:

Pellet the cells by brief centrifugation and remove the supernatant.

Resuspend the cell pellet in sterile water or TE buffer.

Plate the cell suspension onto SC drop-out plates to select for transformants.

Incubate at 30°C for 2-4 days until colonies appear.

Protocol 3: Expression and Analysis of Recombinant
MIM1
This protocol describes how to induce the expression of MIM1 from the GAL1 promoter and

analyze the protein product by Western blot.

Materials:

Yeast transformant colony

Synthetic drop-out medium with 2% raffinose (or glucose for initial growth)

Synthetic drop-out medium with 2% galactose and 2% raffinose (for induction)

Yeast lysis buffer (e.g., containing Tris-HCl, NaCl, protease inhibitors)

Glass beads

SDS-PAGE equipment and reagents

PVDF membrane

Primary antibody against the affinity tag on MIM1 (e.g., anti-His, anti-HA)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Method:
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Culture Growth and Induction:

Inoculate a starter culture of the yeast transformant in selective medium containing a non-

inducing carbon source like raffinose (or glucose to repress). Grow overnight at 30°C.

Dilute the overnight culture into fresh selective medium with 2% raffinose and grow to mid-

log phase.

To induce expression, pellet the cells and resuspend them in selective medium containing

2% galactose (and optionally 2% raffinose).

Grow for another 4-16 hours at 30°C.

Protein Extraction:

Harvest an appropriate number of cells (e.g., 10 OD₆₀₀ units) by centrifugation.

Resuspend the cell pellet in yeast lysis buffer with protease inhibitors.

Add an equal volume of acid-washed glass beads.

Lyse the cells by vigorous vortexing in short bursts, cooling on ice between bursts.

Clarify the lysate by centrifugation to obtain the total cell extract.

SDS-PAGE and Western Blotting:

Determine the protein concentration of the lysate (e.g., using a Bradford assay).

Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample

buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane (e.g., with 5% non-fat milk in TBST).
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Incubate the membrane with the primary antibody specific to the affinity tag on your

recombinant MIM1.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Wash again and detect the protein using a chemiluminescent substrate and an imaging

system.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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